molecular formula C6H15N2O4P B14427387 N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine CAS No. 82155-22-4

N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine

Cat. No.: B14427387
CAS No.: 82155-22-4
M. Wt: 210.17 g/mol
InChI Key: HJARQZSXMIPDQR-UHFFFAOYSA-N
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Description

N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound contains an aminoethyl group, an ethoxy group, and a phosphoryl group attached to a glycine backbone. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine typically involves the reaction of glycine with phosphorylating agents in the presence of an aminoethyl group donor. One common method involves the use of ethyl phosphorodichloridate as the phosphorylating agent and ethylenediamine as the aminoethyl group donor. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The aminoethyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The aminoethyl group may interact with specific binding sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Aminoethyl)(hydroxy)phosphoryl]glycine
  • N-[(2-Aminoethyl)(methoxy)phosphoryl]glycine
  • N-[(2-Aminoethyl)(propoxy)phosphoryl]glycine

Uniqueness

N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkoxy groups, leading to variations in their behavior and applications.

Properties

CAS No.

82155-22-4

Molecular Formula

C6H15N2O4P

Molecular Weight

210.17 g/mol

IUPAC Name

2-[[2-aminoethyl(ethoxy)phosphoryl]amino]acetic acid

InChI

InChI=1S/C6H15N2O4P/c1-2-12-13(11,4-3-7)8-5-6(9)10/h2-5,7H2,1H3,(H,8,11)(H,9,10)

InChI Key

HJARQZSXMIPDQR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCN)NCC(=O)O

Origin of Product

United States

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